molecular formula C18H20ClFN4 B2439658 3-(4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl)-6-cyclopropylpyridazine CAS No. 2034494-39-6

3-(4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl)-6-cyclopropylpyridazine

Cat. No.: B2439658
CAS No.: 2034494-39-6
M. Wt: 346.83
InChI Key: WAGMPRMHOZGERT-UHFFFAOYSA-N
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Description

3-(4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl)-6-cyclopropylpyridazine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl)-6-cyclopropylpyridazine typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a 2-chloro-6-fluorobenzyl group through a nucleophilic substitution reaction. This intermediate is then reacted with a cyclopropylpyridazine derivative under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl)-6-cyclopropylpyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzyl and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

3-(4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl)-6-cyclopropylpyridazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl)-6-cyclopropylpyridazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression regulation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(2-Chlorobenzyl)piperazin-1-yl)-6-cyclopropylpyridazine
  • 3-(4-(2-Fluorobenzyl)piperazin-1-yl)-6-cyclopropylpyridazine
  • 3-(4-(2-Bromobenzyl)piperazin-1-yl)-6-cyclopropylpyridazine

Uniqueness

Compared to similar compounds, 3-(4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl)-6-cyclopropylpyridazine stands out due to the presence of both chloro and fluoro substituents on the benzyl group. This dual substitution enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-6-cyclopropylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN4/c19-15-2-1-3-16(20)14(15)12-23-8-10-24(11-9-23)18-7-6-17(21-22-18)13-4-5-13/h1-3,6-7,13H,4-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGMPRMHOZGERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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